molecular formula C10H11FO2 B6155168 1-(4-fluoro-3-methoxyphenyl)propan-2-one CAS No. 320338-98-5

1-(4-fluoro-3-methoxyphenyl)propan-2-one

Cat. No.: B6155168
CAS No.: 320338-98-5
M. Wt: 182.2
InChI Key:
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Description

1-(4-Fluoro-3-methoxyphenyl)propan-2-one is an organic compound with the molecular formula C10H11FO2. It is a derivative of phenylpropanone, characterized by the presence of a fluoro and a methoxy group on the aromatic ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Fluoro-3-methoxyphenyl)propan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-fluoro-3-methoxybenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluoro-3-methoxyphenyl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-Fluoro-3-methoxyphenyl)propan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-fluoro-3-methoxyphenyl)propan-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluoro and methoxy groups can influence its binding affinity and specificity, affecting the overall biological response .

Comparison with Similar Compounds

Similar Compounds

    1-(4-Hydroxy-3-methoxyphenyl)propan-2-one: Similar structure but with a hydroxyl group instead of a fluoro group.

    1-(4-Methoxyphenyl)propan-2-one: Lacks the fluoro group, affecting its reactivity and properties.

    1-(4-Fluoro-3-methylphenyl)propan-2-one: Contains a methyl group instead of a methoxy group

Uniqueness

1-(4-Fluoro-3-methoxyphenyl)propan-2-one is unique due to the combination of the fluoro and methoxy groups on the aromatic ring. This combination can enhance its reactivity and influence its physical and chemical properties, making it a valuable compound in various applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(4-fluoro-3-methoxyphenyl)propan-2-one involves the conversion of 4-fluoro-3-methoxybenzaldehyde to 1-(4-fluoro-3-methoxyphenyl)propan-2-ol, followed by oxidation to the desired ketone.", "Starting Materials": [ "4-fluoro-3-methoxybenzaldehyde", "2-propanol", "sodium borohydride", "acetic acid", "sodium hydroxide", "hydrogen peroxide" ], "Reaction": [ "Step 1: Reduction of 4-fluoro-3-methoxybenzaldehyde to 1-(4-fluoro-3-methoxyphenyl)propan-2-ol using sodium borohydride in 2-propanol as the solvent.", "Step 2: Oxidation of 1-(4-fluoro-3-methoxyphenyl)propan-2-ol to 1-(4-fluoro-3-methoxyphenyl)propan-2-one using a mixture of acetic acid, sodium hydroxide, and hydrogen peroxide as the oxidizing agent." ] }

CAS No.

320338-98-5

Molecular Formula

C10H11FO2

Molecular Weight

182.2

Purity

95

Origin of Product

United States

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